Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Properties
IUPAC Name |
ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-4-25-19(21)17-18(13-7-5-6-8-16(13)26-17)27(22,23)20-14-11-12(2)9-10-15(14)24-3/h5-11,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENOKFKLYLPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under palladium-catalyzed conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using a sulfonamide reagent, such as methanesulfonamide, in the presence of a base like sodium hydride.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst, such as sulfuric acid.
Methoxy-Methylphenyl Substitution: The methoxy-methylphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxy-5-methylphenyl bromide and a suitable nucleophile, such as sodium methoxide.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfamoyl groups can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, sulfuric acid), and bases (e.g., sodium hydride, sodium methoxide).
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Its efficacy is attributed to the inhibition of bacterial folic acid synthesis, similar to other sulfonamide derivatives.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action involves disrupting nucleic acid synthesis, leading to bacterial cell death.
Anticancer Activity
The compound has shown promising anticancer properties in vitro, exhibiting significant cytotoxic effects on various cancer cell lines. The mechanisms underlying these effects include the induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |
| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |
The anticancer activity is primarily due to the compound's ability to activate caspase pathways, promoting programmed cell death.
Antimicrobial Efficacy Against MRSA
A study focused on the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant reductions in biofilm formation at sub-MIC concentrations. This suggests its potential as a treatment for persistent infections caused by biofilm-forming bacteria.
Anticancer Research on MCF-7 Cells
In vitro studies showed that Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate significantly reduced cell viability in MCF-7 breast cancer cells. Flow cytometry analysis indicated increased levels of cleaved PARP and caspase-3 in treated cells, confirming the induction of apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules such as enzymes and receptors. The benzothiophene core can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. The methoxy-methylphenyl group can modulate the compound’s lipophilicity and membrane permeability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: This compound has a pyrazole ring instead of a benzothiophene ring, which may result in different biological activities and properties.
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound lacks the benzothiophene core and has a simpler structure, which may affect its reactivity and applications.
The uniqueness of this compound lies in its multifunctional structure, which combines the properties of sulfamoyl, benzothiophene, and methoxy-methylphenyl groups, making it a versatile compound for various scientific research applications.
Biological Activity
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. Its unique structural framework, characterized by a benzothiophene core and a sulfamoyl group, suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound features a benzothiophene core, which is known for its pharmacological properties. The presence of the sulfamoyl group enhances its interaction with biological targets, potentially acting as an enzyme inhibitor. The 2-methoxy-5-methylphenyl substituent may also influence its biological activity through hydrophobic interactions and steric effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Enzyme Inhibition Studies
A study focusing on related benzothiophene compounds demonstrated their ability to inhibit cholinesterases (AChE and BChE). While direct studies on this compound are sparse, structural analogs have shown promising results:
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 62.10 | AChE |
| Compound B | 24.35 | BChE |
These findings suggest that modifications in the benzothiophene structure can lead to enhanced enzyme inhibition, indicating the potential for this compound to exhibit similar activities .
Antimicrobial Activity
Studies on related sulfamoyl-containing compounds have indicated antimicrobial properties against various bacterial strains. While specific data on this compound is limited, the presence of the sulfamoyl group typically enhances antimicrobial action due to its ability to interfere with bacterial enzyme functions.
The proposed mechanism of action for this compound involves:
- Binding to Enzyme Active Sites : The sulfamoyl moiety likely binds to active sites of target enzymes, inhibiting their function.
- Hydrophobic Interactions : The benzothiophene core facilitates interactions with membrane proteins and cellular receptors, influencing various signaling pathways.
Q & A
Q. What advanced techniques characterize the compound’s interaction with membrane transporters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
